molecular formula C20H18O6 B129790 Isolicoflavonol CAS No. 94805-83-1

Isolicoflavonol

Cat. No. B129790
CAS RN: 94805-83-1
M. Wt: 354.4 g/mol
InChI Key: PGCKDCPTJAQQSQ-UHFFFAOYSA-N
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Description

Isoflavidinin and Iso-oxoflavidinin: Description and Synthesis Analysis

Isoflavidinin and iso-oxoflavidinin are two modified 9,10-dihydrophenanthrenes discovered in the orchids Pholidota articulata, Otochilus porecta, and O. fusca. The structural elucidation of these compounds was achieved through 13 C NMR spectral analysis, particularly of isoflavidinin acetate, which helped confirm the molecular structure of these compounds .

Molecular Structure Analysis

The molecular structures of isoflavidinin and iso-oxoflavidinin are characterized by the 9,10-dihydrophenanthrene skeleton, which is a common structural motif in many natural products. The precise arrangement of atoms and functional groups within these molecules was determined using NMR spectroscopy, which is a powerful tool for structural analysis in organic chemistry .

Chemical Reactions Analysis

While the specific chemical reactions of isoflavidinin and iso-oxoflavidinin are not detailed in the provided papers, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of roseoflavin, a compound related to the flavin group, involves reactions starting from 2-dimethylamino-4-amino-toluene, D-pentoses, and violuric acid, leading to the formation of the isoalloxazine ring system . This process includes steps such as deamination, side chain reduction, and dephosphorylation, which are common in the biosynthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to isoflavidinin and iso-oxoflavidinin can be inferred from the analysis of roseoflavin. Roseoflavin's properties, such as elemental analysis, UV-visible absorption spectrum, melting point, optical rotation, and NMR spectrum, were determined and compared with its diastereoisomers to confirm its identity. Additionally, properties like pKa, oxidation-reduction potential, absorption spectra, and photosensitivity were described, which are essential for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

Gut Microbiota and Growth Performance

Isoflavonoids like Isoorientin (a natural flavonoid closely related to Isolicoflavonol) have been studied for their effects on gut microbiota and growth performance. In mice, Isoorientin was shown to promote food intake, body weight gain, and increase the digestibility of proteins. It also strengthened antioxidant capacity, indicating potential benefits for human health in similar domains (Yuan et al., 2018).

Cardiovascular Health

Research on Melicoccus bijugatus, which contains similar flavonoid compounds, demonstrated cardioprotective effects. This study provides insight into how flavonoids like Isolicoflavonol could be beneficial in managing cardiovascular ailments (Nwokocha et al., 2019).

Antidiabetic and Hypolipidemic Activity

Isolicoflavonol-related compounds in Helicteres isora were found to have antidiabetic and hypolipidemic activities. These findings suggest potential applications in treating type-2 diabetes (Chakrabarti et al., 2002).

Nutritional Research and Monitoring

Isotopic tools, including those analyzing flavonoid compounds, have been crucial in nutrition research and monitoring. These methods have been utilized to study the metabolism of important nutrients like protein, fat, vitamins, and minerals (Valencia & Iyengar, 2002).

Neuroprotective Effects

Naturally occurring biflavonoids, similar in structure to Isolicoflavonol, have shown promising neuroprotective effects. These compounds might offer therapeutic potential against neurodegenerative diseases such as Alzheimer's disease and stroke (Kang et al., 2005).

Antioxidant Properties

Flavonoids like Isolicoflavonol have been identified for their antioxidant properties. These compounds, found in fruits and vegetables, play a crucial role in scavenging harmful free radicals, implicated in degenerative diseases (Kaur & Kapoor, 2001).

Safety And Hazards

Isolicoflavonol is considered toxic and can cause severe irritation to the skin and eyes. It is very toxic if swallowed and can cause serious damage to health by prolonged exposure. It may also pose a risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCKDCPTJAQQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317129
Record name Isolicoflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isolicoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isolicoflavonol

CAS RN

94805-83-1
Record name Isolicoflavonol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94805-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolicoflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isolicoflavonol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isolicoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Isolicoflavonol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037249
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
D ZHU, G SONG, F JIANG, X CHANG, Y GUO - Acta Chimica Sinica, 1984 - sioc-journal.cn
中药甘草在中医临床上被广泛使用, 仅以" 伤寒论" 而言,:) 3; 60% 以上处方均含有甘草的方*'1. 对于甘草的化学成分多年来国内, 外研究甚多口, 2J 甘草属植物资源丰富, 己知至少有 10 个品种气…
Number of citations: 35 sioc-journal.cn
YQ Song, XQ Guan, ZM Weng, JL Liu, J Chen… - Food & function, 2021 - pubs.rsc.org
… A, licochalcone C, licochalcone D and isolicoflavonol potently inhibited hCES2A-mediated … findings suggested that the chalcones and isolicoflavonol in licorice were the key ingredients …
Number of citations: 14 pubs.rsc.org
SNSSN Solutions, HA AI, HPHE Regulation - dpsnutrition.net
… all of these potent ingredients, especially Isolicoflavonol with (-) â dehydrololiolide, that … We do not disclose this information, however, due to the novel inclusion of Isolicoflavonol in …
Number of citations: 0 www.dpsnutrition.net
H Bai, F Bao, X Fan, S Han, W Zheng… - Journal of separation …, 2020 - Wiley Online Library
Glycyrrhiza uralensis Fisch., known as licorice, is one of the most famous traditional Chinese medicines. In this study, we perform a metabolome analysis using liquid chromatography–…
X Yuan, S Cheng, L Chen, Z Cheng, J Liu, H Zhang… - Talanta, 2023 - Elsevier
… Based on this principle, four licorice active substances including glycyrrhizic acid, liquiritin, licochalcone A, and isolicoflavonol with the concentration ranging from 1 μM to 200 μM were …
Number of citations: 3 www.sciencedirect.com
L Han, Y Yuan, L Zhao, Q He, Y Li… - Journal of separation …, 2012 - Wiley Online Library
… Blood circulation and vascular outgrowth in intersegmental vessels were found to be simultaneously inhibited by isoliquiritigenin and isolicoflavonol in a dose‐dependent manner. Thus, …
Y Hu, Z Wang, C Shen, CP Jiang, Z Zhu… - Archiv der …, 2023 - Wiley Online Library
… The structure of hydroxypyrrolidone in kaempferol, isolicoflavonol, and uralenol results in mutagenic properties. This phenomenon is basically consistent with the report of Pal et al. [ 30 ] …
Number of citations: 5 onlinelibrary.wiley.com
DS Jang, M Cuendet, ME Hawthorne, LBS Kardono… - Phytochemistry, 2002 - Elsevier
… Isolicoflavonol (9) showed significant inhibitory activities against both COX-1 (IC 50 10.4 μM) and COX-2 (IC 50 6.2 μM). However, further investigations are needed to determine …
Number of citations: 134 www.sciencedirect.com
ZJ Liu, J Zhong, M Zhang, ZH Chen, JY Wang… - … Medicine and Cellular …, 2019 - hindawi.com
… According to ADME, there are still many compounds including 18beta-glycyrrhetinic acid, glycyrol, licoisoflavone A, and isolicoflavonol with high oral bioavailability values in licorice. …
Number of citations: 28 www.hindawi.com
S Gou, M He, B Li, N Zhu, J Ni - Natural product research, 2021 - Taylor & Francis
This work aimed to investigate the hepatoprotective effect of total flavonoids from Glycyrrhiza uralensis. The main compounds in licorice total flavonoids (LTF) were isolated from …
Number of citations: 34 www.tandfonline.com

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